N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22-18(24)5-4-17(21-22)23-8-6-13(7-9-23)19(25)20-14-2-3-15-16(12-14)27-11-10-26-15/h2-5,12-13H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDVWTMGQNCWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its efficacy in different biological contexts.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 336.35 g/mol. Its structural features include:
- A dihydrobenzo[b][1,4]dioxin moiety that is known for its role in various pharmacological activities.
- A piperidine ring that contributes to its biological interactions.
- A pyridazine derivative which may enhance its pharmacodynamic properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including coupling reactions and functional group modifications. The synthetic pathway often includes:
- Formation of the dihydrobenzo[b][1,4]dioxin core.
- Introduction of the piperidine and pyridazine functionalities.
- Final carboxamide formation through amide coupling reactions.
Research indicates that this compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways:
- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP can sensitize cancer cells to chemotherapy by preventing DNA repair mechanisms .
Biological Assays
In vitro studies have demonstrated the following biological activities:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| PARP Inhibition | 0.88 | |
| Cytotoxicity in Cancer Cells | 5.8 | |
| Antioxidant Activity | Moderate |
These values indicate that the compound has significant inhibitory effects on PARP, making it a potential candidate for cancer therapy.
Case Studies
Several studies have explored the therapeutic potential of similar compounds derived from the dihydrobenzo[b][1,4]dioxin structure:
- Cancer Treatment : A study highlighted the efficacy of related compounds in enhancing the effects of chemotherapeutics in BRCA-mutated cancer cells by inhibiting PARP activity .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through antioxidant mechanisms, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
The target compound shares structural similarities with several analogs, as outlined below. Key differences in functional groups, molecular properties, and inferred bioactivities are highlighted.
Structural and Functional Group Comparisons
Table 1: Structural Features of Target Compound and Analogs
Key Observations :
- Ester vs. Carboxamide/Sulfonamide : Compounds 1l and 2d contain ester groups, which are more lipophilic than the target’s carboxamide or the sulfonamide in . This may affect membrane permeability and metabolic stability.
NMR and Spectroscopic Comparisons
highlights NMR shifts in pyridazine derivatives (compounds 1, 7, and Rapa), where substituents at positions 29–36 and 39–44 caused distinct chemical environment changes . For the target compound, the methyl and oxo groups on the pyridazine ring may similarly influence shifts in these regions, though specific data are unavailable.
Bioactivity Inferences
- Plant-Derived Analogs : Compounds with dihydrobenzo dioxin or pyridazine motifs have been studied for bioactivities such as antimicrobial and antioxidant effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Utilize one-pot, multi-step reactions (e.g., coupling of dihydrobenzo[d][1,4]dioxin and pyridazinyl-piperidine fragments) with controlled temperature and catalyst selection (e.g., Pd-mediated cross-coupling). Monitor intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/THF mixtures) to improve solubility. Validate purity using HPLC and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to verify proton and carbon environments (e.g., aromatic protons in the dihydrobenzo[d][1,4]dioxin ring at δ 6.7–7.2 ppm). Use IR spectroscopy to confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and HRMS for exact mass validation. Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–9) at 40–60°C. Analyze degradation products via LC-MS/MS and assign structures using fragmentation patterns . Compare with forced degradation samples (e.g., oxidative/peroxide exposure) to identify labile functional groups (e.g., pyridazinone carbonyl) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cell viability assays (MTT/XTT) using target-specific cell lines. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC50 calculations) .
Advanced Research Questions
Q. How can contradictory data between computational binding predictions and experimental IC50 values be resolved?
- Methodological Answer : Reassess molecular docking parameters (e.g., force fields, solvation models) using co-crystal structures of related compounds. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Consider allosteric effects or metabolite interference in vitro .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyridazinyl-piperidine moiety?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl vs. ethyl groups at the pyridazinone N1 position). Test in parallel assays to correlate steric/electronic effects with activity. Use QSAR models to predict bioactivity cliffs and prioritize synthetic targets .
Q. How should researchers design experiments to evaluate off-target effects in complex biological systems?
- Methodological Answer : Employ proteome-wide profiling (e.g., affinity pulldown with immobilized compound) or phosphoproteomics to identify unintended interactions. Validate hits using RNA interference (RNAi) or CRISPR knockouts in relevant cell models .
Q. What methodologies are effective for resolving discrepancies between in vitro potency and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
